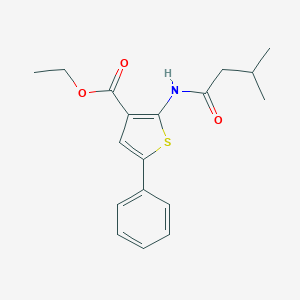
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene ring with an appropriate acyl chloride, followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(2-hydroxy-3-methylbutanoyl)amino]-3-methylbutanoate
- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
Uniqueness
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is unique due to its specific structural features, such as the thiophene ring and the ethyl ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
380645-74-9 |
|---|---|
Fórmula molecular |
C18H21NO3S |
Peso molecular |
331.4g/mol |
Nombre IUPAC |
ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) |
Clave InChI |
HFPUIKASVASTSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-methylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B376417.png)
![4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B376418.png)
![ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B376422.png)
![4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B376424.png)
![Ethyl 3-[(2-bromobenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376428.png)

![Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376431.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B376434.png)
![Ethyl 2-[(2-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B376435.png)


![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376438.png)
![3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B376439.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B376440.png)
